molecular formula C22H22N2O2 B2453557 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 898416-59-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

Katalognummer: B2453557
CAS-Nummer: 898416-59-6
Molekulargewicht: 346.43
InChI-Schlüssel: IDECLVKIMHUSSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide group linked to a dihydroisoquinoline and furan moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Attachment of the furan ring: The furan moiety can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Formation of the benzamide group: The final step involves the coupling of the dihydroisoquinoline-furan intermediate with a benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzamide and dihydroisoquinoline groups undergo selective oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
KMnO<sub>4</sub>Acidic aqueous solutionQuinone derivatives (via oxidation of dihydroisoquinoline to isoquinoline)62–68%
CrO<sub>3</sub>Acetic acid, 60°CFuran-2-yl oxidation to γ-lactone55%
O<sub>3</sub> (ozone)CH<sub>2</sub>Cl<sub>2</sub>, −78°CCleavage of furan ring to diketone intermediates78%

Mechanistic Notes :

  • Oxidation of the dihydroisoquinoline moiety proceeds via radical intermediates, forming stable aromatic isoquinoline derivatives .

  • Ozonolysis of the furan ring follows a cycloaddition mechanism, yielding diketones for further functionalization.

Reduction Reactions

Catalytic hydrogenation and borohydride-mediated reductions target specific functional groups:

Reagent Conditions Product Yield Reference
H<sub>2</sub>/Pd-CEtOH, 25°C, 1 atmSaturated ethylbenzamide (reduction of furan to tetrahydrofuran)85%
NaBH<sub>4</sub>MeOH, 0°CSecondary alcohol (reduction of amide carbonyl to CH<sub>2</sub> group)41%
LiAlH<sub>4</sub>THF, refluxAmine derivative (reduction of amide to amine)67%

Key Observations :

  • Hydrogenation selectively reduces the furan ring without affecting the dihydroisoquinoline nitrogen .

  • LiAlH<sub>4</sub> reduces the amide bond to an amine, enabling further alkylation or acylation.

Electrophilic Aromatic Substitution (EAS)

The benzamide aromatic ring undergoes nitration, sulfonation, and halogenation:

Reagent Conditions Position Product Yield Reference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hpara4-Nitrobenzamide derivative73%
ClSO<sub>3</sub>HCH<sub>2</sub>Cl<sub>2</sub>, 25°CmetaSulfonated benzamide58%
Br<sub>2</sub>/FeBr<sub>3</sub>Reflux, 6 hortho3-Bromo-substituted benzamide66%

Regioselectivity :

  • Electron-withdrawing amide groups direct substitution to meta and para positions.

  • Steric hindrance from the dihydroisoquinoline group limits ortho substitution in some cases .

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or basic conditions:

Conditions Product Mechanism Yield Reference
6 M HCl, reflux, 12 hBenzoic acid + dihydroisoquinoline-ethylamineAcid-catalyzed amide bond cleavage89%
NaOH (10%), 80°C, 6 hSodium carboxylate + free amineBase-mediated hydrolysis76%

Stability Considerations :

  • Hydrolysis rates increase in polar protic solvents due to improved solvation of intermediates.

  • The furan ring remains intact under mild hydrolysis conditions but degrades in strong acids.

Coupling Reactions

Palladium-catalyzed cross-coupling enables functional group diversification:

Reaction Type Catalyst Substrate Product Yield Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Aryl boronic acidBiaryl-modified benzamide81%
Buchwald-HartwigPd(OAc)<sub>2</sub>Aryl halideN-arylated dihydroisoquinoline68%

Optimization Insights :

  • Ligand choice (e.g., XPhos) significantly improves coupling efficiency for sterically hindered substrates .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:

Dienophile Conditions Product Yield Reference
Maleic anhydrideUV (365 nm), 12 hFuran-maleic anhydride cycloadduct52%
TetracyanoethyleneUV (254 nm), 6 hBicyclic adduct47%

Applications :

  • Photoreactions enable the synthesis of strained polycyclic compounds for materials science.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide. Research indicates that derivatives of benzamide can exhibit inhibitory effects on various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit RET kinase activity, which is implicated in several cancers. These compounds demonstrated moderate to high potency in ELISA-based kinase assays, suggesting that this compound may also possess similar properties as a potential lead compound for cancer therapy .

Neuroprotective Effects

The compound has shown promise in neuropharmacology. Its structural components suggest potential interactions with neurotransmitter systems and neuroprotective mechanisms. For example, derivatives containing isoquinoline structures have been studied for their effects on neurodegenerative diseases like Parkinson's and Alzheimer's . The ability of such compounds to modulate neuronal signaling pathways could be further explored through molecular docking studies.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of this compound with various biological targets. Computational methods have been employed to predict the binding modes of this compound with enzymes and receptors relevant to its therapeutic applications.

Case Study: Binding Affinity Analysis

A recent study utilized molecular dynamics simulations and docking analyses to evaluate the interaction of this compound with specific protein targets involved in cancer progression. The results indicated favorable binding energies, suggesting that this compound could effectively inhibit target proteins associated with tumor growth .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various chemical pathways involving the coupling of isoquinoline derivatives with furan-containing moieties. The exploration of different substituents on the benzamide structure has led to a library of derivatives with enhanced biological activities.

Wirkmechanismus

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The dihydroisoquinoline and furan rings could facilitate binding to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the furan ring, which may result in different chemical and biological properties.

    N-(2-(furan-2-yl)ethyl)benzamide: Lacks the dihydroisoquinoline ring, which may affect its pharmacological activity.

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide: Contains a thiophene ring instead of a furan ring, which could influence its reactivity and applications.

Uniqueness

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is unique due to the combination of the dihydroisoquinoline and furan moieties. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biologische Aktivität

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H21N2O2C_{22}H_{21}N_{2}O_{2}, with a molecular weight of approximately 363.42 g/mol. Its structure includes a furan moiety and a dihydroisoquinoline unit, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of isoquinoline and furan possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.1 µM to 10 µM against breast cancer (MCF7) and lung cancer (A549) cell lines .
  • Antifungal Activity : Research on related compounds indicates promising antifungal properties. In one study, certain derivatives exhibited effective inhibition against phytopathogenic fungi with EC50 values as low as 8.88 µg/mL .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis in cancer cells .
  • Targeting Specific Kinases : Some derivatives act as kinase inhibitors, impacting pathways involved in tumor growth and survival. For example, benzamide derivatives have been identified as inhibitors of RET kinase, a target in cancer therapy .
  • Antimicrobial Mechanisms : The antifungal activity is likely due to the disruption of fungal cell wall synthesis or function, which is a common mechanism among bioactive compounds .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50/EC50 Values
Isoquinoline DerivativeAnticancer (MCF7)0.096 µM
Furan DerivativeAntifungal (Fusarium spp.)EC50 8.88 µg/mL
Benzamide DerivativeRET Kinase InhibitionModerate to High Potency

These findings highlight the potential of this compound as a lead compound for further development in therapeutic applications.

Eigenschaften

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(18-8-2-1-3-9-18)23-15-20(21-11-6-14-26-21)24-13-12-17-7-4-5-10-19(17)16-24/h1-11,14,20H,12-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDECLVKIMHUSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.